N-(2,5-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-15-6-7-18(27-2)17(12-15)21-28(24,25)16-10-13-4-3-9-22-19(23)8-5-14(11-16)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFBXRZIZUHSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic compound with potential biological applications. This article reviews its biological activity based on various studies, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 402.47 g/mol. The structural features include:
- A quinoline framework
- A sulfonamide group
- Dimethoxy substitution on the phenyl ring
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various quinoline derivatives. Although specific data for this compound is limited, related compounds exhibit significant antifungal and antibacterial activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| Compound A | Sclerotinia sclerotiorum | 86.1 | 6.67 |
| Compound B | Escherichia coli | 75.0 | 10.0 |
| Compound C | Staphylococcus aureus | 70.0 | 12.5 |
The above table indicates that compounds with similar structures to N-(2,5-dimethoxyphenyl)-3-oxo have shown promising antifungal activity against Sclerotinia sclerotiorum, suggesting potential efficacy for our compound.
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. For instance, a series of quinoline-linked compounds demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Effects
In a study evaluating the effects of quinoline derivatives on the MCF7 breast cancer cell line:
- Compounds were tested at varying concentrations.
- The most effective compound exhibited an IC50 value of 15 µM.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline Derivative X | MCF7 | 15 |
| Quinoline Derivative Y | HeLa | 20 |
| N-(2,5-Dimethoxyphenyl)-3-Oxo | MCF7 | TBD |
This data highlights the need for further investigation into the specific anticancer effects of N-(2,5-dimethoxyphenyl)-3-oxo.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. Research into related compounds suggests that:
- Quinoline derivatives can disrupt DNA synthesis in bacteria.
- Sulfonamide groups are known to inhibit folate synthesis in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
